

# Comparison of **[11C]PHNO** vs **[11C]raclopride** for D2/D3 imaging

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **[11C]Phno**

Cat. No.: **B1236458**

[Get Quote](#)

A Comparative Guide to **[11C]PHNO** and **[11C]raclopride** for Dopamine D2/D3 Receptor PET Imaging

This guide provides a comprehensive comparison of two prominent radioligands, **[11C]PHNO** and **[11C]raclopride**, used in Positron Emission Tomography (PET) for imaging dopamine D2 and D3 receptors. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on experimental data to aid in the selection of the appropriate radiotracer for specific research questions.

## Introduction

Dopamine D2 and D3 receptors are crucial targets in the study of numerous neurological and psychiatric disorders. PET imaging with selective radioligands allows for the *in vivo* quantification and assessment of these receptors. **[11C]raclopride**, a D2/D3 receptor antagonist, has been a gold standard for imaging striatal D2 receptors for many years.<sup>[1]</sup> More recently, the agonist radioligand **[11C]-(+)-PHNO** has emerged, offering unique insights into the high-affinity state of D2 receptors and demonstrating a preference for D3 receptors.<sup>[2][3]</sup> This guide will compare these two radiotracers on their binding characteristics, sensitivity to endogenous dopamine, and typical experimental protocols.

## Key Differences in Binding Characteristics

The fundamental difference between **[11C]PHNO** and **[11C]raclopride** lies in their mode of binding to dopamine receptors. **[11C]PHNO** is an agonist, meaning it binds preferentially to the

high-affinity state of the D2 receptor, which is the functionally active state.<sup>[4]</sup> In contrast, <sup>[11C]raclopride</sup> is an antagonist and does not differentiate between the high- and low-affinity states of the D2 receptor, thus binding to the total available receptor population.<sup>[5]</sup>

Furthermore, <sup>[11C]-(+)-PHNO</sup> exhibits a higher affinity for D3 receptors compared to D2 receptors.<sup>[6][7]</sup> This D3-preferring characteristic results in a distinct brain distribution pattern compared to <sup>[11C]raclopride</sup>.<sup>[2]</sup> While <sup>[11C]raclopride</sup> binding is highest in the dorsal striatum, an area with a high density of D2 receptors, **[11C]PHNO** shows preferential uptake in regions richer in D3 receptors, such as the globus pallidus and ventral striatum.<sup>[2][5]</sup>

## Quantitative Data Comparison

The binding potential (BPND), a measure of the density of available receptors, differs significantly between the two radiotracers across various brain regions. Below is a summary of mean BPND values from a within-subject comparison study in healthy humans.<sup>[5]</sup>

| Brain Region     | <b>[11C]raclopride</b><br>BPND (mean) | <b>[11C]PHNO</b> BPND<br>(mean) | Key Observation                                           |
|------------------|---------------------------------------|---------------------------------|-----------------------------------------------------------|
| Caudate          | 3.4                                   | 2.1                             | Higher BPND for <sup>[11C]raclopride</sup> <sup>[5]</sup> |
| Putamen          | 4.3                                   | 2.8                             | Higher BPND for <sup>[11C]raclopride</sup> <sup>[5]</sup> |
| Ventral Striatum | 3.4                                   | 3.3                             | Similar BPND for both radiotracers <sup>[5]</sup>         |
| Globus Pallidus  | 1.8                                   | 3.3                             | Higher BPND for <sup>[11C]PHNO</sup> <sup>[5]</sup>       |

## Sensitivity to Endogenous Dopamine

A significant advantage of agonist radiotracers like **[11C]PHNO** is their heightened sensitivity to fluctuations in endogenous dopamine levels.<sup>[8][9]</sup> In response to an amphetamine challenge, which induces dopamine release, the reduction in **[11C]PHNO** binding is approximately 1.5 times greater than the reduction in <sup>[11C]raclopride</sup> binding in the dorsal striatum.<sup>[8]</sup> This

increased sensitivity makes **[11C]PHNO** a superior tool for studying acute changes in synaptic dopamine.[8][10]

| Radiotracer     | Amphetamine-Induced Inhibition of BPND<br>(Striatum) |
|-----------------|------------------------------------------------------|
| [11C]PHNO       | Up to $83 \pm 4\%$ [9]                               |
| [11C]raclopride | Up to $56 \pm 8\%$ [9]                               |

## Experimental Protocols

PET imaging studies with both **[11C]PHNO** and **[11C]raclopride** generally follow a similar workflow. The cerebellum is typically used as a reference region for quantification because it is largely devoid of D2/D3 receptors.[2][11] The Simplified Reference Tissue Model (SRTM) is a common method for calculating the binding potential.[11][12]

### [11C]raclopride PET Protocol

A typical **[11C]raclopride** PET scan involves a bolus injection of the radiotracer followed by a dynamic scan of approximately 90 minutes.[13] For studies investigating dopamine release, a bolus-plus-infusion method may be employed to achieve equilibrium, allowing for the measurement of changes in BPND before and after a stimulus.[13]

### [11C]PHNO PET Protocol

**[11C]PHNO** PET scans often have a longer duration, around 120 minutes, to ensure accurate quantification of binding in D3-rich regions.[14] Similar to **[11C]raclopride** studies, a bolus injection is administered at the start of the scan, and arterial blood sampling may be performed for more detailed kinetic modeling, though the SRTM with the cerebellum as a reference region provides reliable estimates.[12][14]

## Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate a typical PET experimental workflow and the signaling pathways of D2 and D3 receptors.



[Click to download full resolution via product page](#)

A generalized workflow for PET imaging studies.



[Click to download full resolution via product page](#)

Simplified signaling pathways for D2 and D3 receptors.

## Conclusion

Both **[11C]PHNO** and **[11C]raclopride** are valuable tools for the *in vivo* imaging of dopamine D2/D3 receptors. The choice between them depends on the specific research question.

- **[<sup>11</sup>C]raclopride** remains an excellent choice for quantifying total D<sub>2</sub> receptor density in the striatum and is well-suited for studies where the overall receptor availability is of interest.[[15](#)]  
[\[16\]](#)
- **[<sup>11</sup>C]PHNO** offers distinct advantages for studying the functional, high-affinity state of D<sub>2</sub> receptors and for investigating the role of D<sub>3</sub> receptors in various brain regions.[[2](#)][[6](#)] Its superior sensitivity to endogenous dopamine makes it the preferred radiotracer for studies of dopamine release.[[8](#)][[9](#)]

The differential binding profiles of these two radioligands provide complementary information, and their combined use in research can offer a more complete understanding of the dopamine system in health and disease.

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [jnm.snmjournals.org](http://jnm.snmjournals.org) [[jnm.snmjournals.org](http://jnm.snmjournals.org)]
- 2. Brain region binding of the D<sub>2</sub>/3 agonist [<sup>11</sup>C]-(+)-PHNO and the D<sub>2</sub>/3 antagonist [<sup>11</sup>C]raclopride in healthy humans - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1000000/)]
- 3. [jnm.snmjournals.org](http://jnm.snmjournals.org) [[jnm.snmjournals.org](http://jnm.snmjournals.org)]
- 4. Dopamine D<sub>2</sub> receptor radiotracers [(<sup>11</sup>C)(+)-PHNO and [(<sup>3</sup>H)raclopride are indistinguishably inhibited by D<sub>2</sub> agonists and antagonists ex vivo - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. Brain region binding of the D<sub>2</sub>/3 agonist [<sup>11</sup>C]-(+)-PHNO and the D<sub>2</sub>/3 antagonist [<sup>11</sup>C]raclopride in healthy humans - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. Imaging dopamine receptors in humans with [<sup>11</sup>C]-(+)-PHNO: dissection of D<sub>3</sub> signal and anatomy - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Dopamine (D<sub>2</sub>/3) receptor agonist positron emission tomography radiotracer [<sup>11</sup>C]-(+)-PHNO is a D<sub>3</sub> receptor preferring agonist in vivo - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 8. Within-subject comparison of [(11)C]-(+)-PHNO and [(11)C]raclopride sensitivity to acute amphetamine challenge in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding characteristics and sensitivity to endogenous dopamine of [11C]-(+)-PHNO, a new agonist radiotracer for imaging the high-affinity state of D2 receptors in vivo using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Within-subject comparison of [11C]-(+)-PHNO and [11C]raclopride sensitivity to acute amphetamine challenge in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term test-retest reliability of striatal and extrastriatal dopamine D2/3 receptor binding: study with [11C]raclopride and high-resolution PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parametric Imaging and Test-Retest Variability of <sup>11</sup>C-(+)-PHNO Binding to D<sub>2</sub>/D<sub>3</sub> Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 14. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test-retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TPC - Analysis of [C-11]Raclopride [turkupetcentre.net]
- 16. What Were They Thinking? Cognitive States May Influence [11C]Raclopride Binding Potential in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparison of [11C]PHNO vs [11C]raclopride for D2/D3 imaging]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1236458#comparison-of-11c-phno-vs-11c-raclopride-for-d2-d3-imaging>

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)